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Compound of Interest

Compound Name: 4'-Demethyleucomin

Cat. No.: B600303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data and analytical

methodologies relevant to the characterization of 4'-Demethyleucomin, a homoisoflavonoid

isolated from plants of the Polygonum genus. While a complete, unified dataset of its ¹H NMR,

¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra is not readily available in publicly

accessible literature, this document outlines the expected spectroscopic characteristics and the

experimental protocols for their determination.

Introduction to 4'-Demethyleucomin
4'-Demethyleucomin is a natural product belonging to the homoisoflavonoid class of

compounds. It has been identified in plant species such as Polygonum hydropiper. The

molecular formula of 4'-Demethyleucomin is C₁₆H₁₂O₅, with a corresponding molecular weight

of approximately 284.27 g/mol . The structural elucidation and confirmation of such a molecule

rely heavily on a combination of modern spectroscopic techniques.

Spectroscopic Data Summary
A comprehensive set of experimentally determined spectroscopic data for 4'-
Demethyleucomin is not available in a single, consolidated source. The following tables

present predicted data and expected ranges for the key spectroscopic techniques based on the

known structure of 4'-Demethyleucomin and data from structurally related flavonoids and

homoisoflavonoids.
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Table 1: Predicted ¹H NMR Spectral Data for 4'-Demethyleucomin

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.0 - 7.5 m 4H
Aromatic protons (B-

ring)

~ 6.0 - 6.5 m 2H
Aromatic protons (A-

ring)

~ 5.0 - 5.5 s 2H
Methylene protons (C-

2)

~ 3.8 s 1H Vinyl proton (C-9)

~ 9.0 - 12.0 br s 3H
Phenolic hydroxyl

protons

Note: Predicted values are based on typical chemical shifts for homoisoflavonoid skeletons.

Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for 4'-Demethyleucomin

Chemical Shift (δ, ppm) Carbon Atom Assignment

~ 180 - 190 C-4 (Carbonyl)

~ 160 - 165 C-5, C-7, C-4' (Oxygenated aromatic carbons)

~ 155 - 160 C-8a

~ 130 - 140 C-3, C-1'

~ 115 - 130 C-2', C-3', C-5', C-6'

~ 100 - 110 C-6, C-8

~ 100 - 105 C-4a

~ 70 - 80 C-2

~ 110 - 120 C-9
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Note: Predicted values are based on typical chemical shifts for homoisoflavonoid skeletons.

Actual values may vary depending on the solvent and experimental conditions.

Table 3: Mass Spectrometry Data for 4'-Demethyleucomin

Ionization Mode
Mass-to-Charge Ratio
(m/z)

Interpretation

ESI+ [M+H]⁺ ≈ 285.07 Protonated molecule

ESI+ [M+Na]⁺ ≈ 307.05 Sodium adduct

ESI- [M-H]⁻ ≈ 283.06 Deprotonated molecule

Table 4: Infrared (IR) Spectroscopy Data for 4'-Demethyleucomin

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3500 - 3200 Strong, Broad
O-H stretch (phenolic

hydroxyls)

3100 - 3000 Medium C-H stretch (aromatic)

1650 - 1630 Strong
C=O stretch (conjugated

ketone)

1620 - 1580 Medium-Strong C=C stretch (aromatic)

1500 - 1400 Medium C=C stretch (aromatic)

1300 - 1000 Medium C-O stretch (ethers, phenols)

900 - 675 Medium-Strong
C-H bend (out-of-plane,

aromatic)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the

characterization of 4'-Demethyleucomin.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Weigh approximately 5-10 mg of purified 4'-Demethyleucomin.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆,

Methanol-d₄, or Acetone-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (zg30).

Spectral Width: 12-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse program (zgpg30).

Spectral Width: 200-240 ppm.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Integrate the peaks in the ¹H NMR spectrum.

Perform peak picking for both ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

Prepare a stock solution of 4'-Demethyleucomin in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often

with the addition of a small amount of formic acid (for positive ion mode) or ammonium

hydroxide (for negative ion mode) to aid ionization.

Acquisition:

Ionization Mode: ESI, operated in both positive and negative ion modes.

Mass Range: m/z 100-1000.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Data Acquisition: Full scan mode. For fragmentation studies, tandem MS (MS/MS) can be

performed on the parent ion.
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Data Analysis:

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

Calculate the exact mass and determine the elemental formula using the instrument's

software.

Analyze the fragmentation pattern from MS/MS spectra to confirm structural features.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

Place a small amount of the solid, purified 4'-Demethyleucomin directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Data Analysis:

Identify the characteristic absorption bands corresponding to specific functional groups (e.g.,

O-H, C=O, C=C, C-O).
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Compare the obtained spectrum with databases of known compounds for confirmation.

Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural

product like 4'-Demethyleucomin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b600303?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation & Purification

Structure Elucidation

Plant Material
(e.g., Polygonum hydropiper)

Solvent Extraction

Chromatographic Separation
(e.g., Column, HPLC)

Pure 4'-Demethyleucomin

NMR Spectroscopy
(1H, 13C, 2D)

Mass Spectrometry
(HRMS, MS/MS)

IR Spectroscopy
(FTIR-ATR)

Data Integration & Interpretation

Structure Confirmation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b600303?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fig. 1: General workflow for the isolation and spectroscopic characterization of a natural
product.

To cite this document: BenchChem. [Spectroscopic Analysis of 4'-Demethyleucomin: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600303#spectroscopic-data-for-4-demethyleucomin-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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